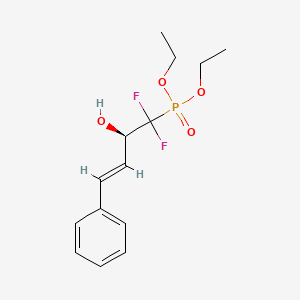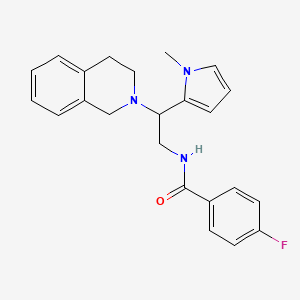
diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluorohydroxyphenylbutenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate difluorohydroxyphenylbutenyl precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide under basic conditions to form the desired phosphonate . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
Diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated phosphonate.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Formation of a difluoroketone derivative.
Reduction: Formation of a diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
科学研究应用
Diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential as a drug candidate in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
作用机制
The mechanism of action of diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to bind tightly to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
Diethyl phosphonate: A simpler analog with similar reactivity but lacking the difluorohydroxyphenylbutenyl moiety.
Diethyl (1,1-difluoro-2-hydroxyethyl)phosphonate: A related compound with a shorter carbon chain.
Diethyl (1,1-difluoro-2-hydroxy-4-methylbut-3-en-1-yl)phosphonate: A similar compound with a methyl group instead of a phenyl group.
Uniqueness
Diethyl (E)-(1,1-difluoro-2-hydroxy-4-phenylbut-3-en-1-yl)phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluorohydroxyphenylbutenyl moiety enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
属性
IUPAC Name |
(E,2R)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbut-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2O4P/c1-3-19-21(18,20-4-2)14(15,16)13(17)11-10-12-8-6-5-7-9-12/h5-11,13,17H,3-4H2,1-2H3/b11-10+/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZLQIVTKXZUSS-OCHBPSSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C=CC1=CC=CC=C1)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](/C=C/C1=CC=CC=C1)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2766270.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2766271.png)
![1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2766272.png)

![5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2766274.png)
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2766276.png)
![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)
![1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2766281.png)




